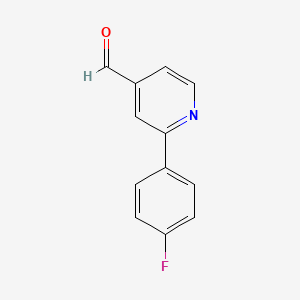

2-(4-Fluorophenyl)isonicotinaldehyde

説明

2-(4-Fluorophenyl)isonicotinaldehyde (CAS: 127406-56-8) is a fluorinated aromatic aldehyde with a pyridine backbone substituted at the 2-position by a 4-fluorophenyl group. This compound is of significant interest in medicinal chemistry and materials science due to its dual functional groups (aldehyde and fluorinated aryl), which enable diverse reactivity in synthetic pathways. Its planar structure, with partial perpendicular orientation of the fluorophenyl group, has been confirmed via single-crystal diffraction studies in related analogs . The fluorine atom enhances electron-withdrawing properties, influencing both reactivity and intermolecular interactions, making it valuable in the design of pharmaceuticals, agrochemicals, and coordination complexes.

特性

IUPAC Name |

2-(4-fluorophenyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-3-1-10(2-4-11)12-7-9(8-15)5-6-14-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMICIVXTBAEPGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)isonicotinaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and isonicotinic acid.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.

Reduction: The intermediate compound is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale condensation and reduction reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 2-(4-Fluorophenyl)isonicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Substitution reactions can introduce different functional groups at the fluorophenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids and their derivatives.

Reduction Products: Alcohols and their derivatives.

Substitution Products: Derivatives with different functional groups on the fluorophenyl ring.

科学的研究の応用

Medicinal Chemistry

a. Antibacterial Activity

Research indicates that 2-(4-Fluorophenyl)isonicotinaldehyde exhibits significant antibacterial properties. Its structural similarity to known pharmacophores suggests that it may interact with bacterial targets, making it a candidate for the development of new antibacterial agents. Preliminary studies have shown effectiveness against various bacterial strains, warranting further investigation into its mechanism of action and efficacy in clinical settings.

b. Anti-inflammatory Properties

There is emerging evidence that this compound may possess anti-inflammatory effects. Studies focusing on its interaction with proteins involved in inflammation pathways could provide insights into potential therapeutic applications for inflammatory diseases. Techniques such as surface plasmon resonance and isothermal titration calorimetry are recommended for assessing binding affinities and interactions with biological macromolecules.

Materials Science

a. Photoreactive Materials

The incorporation of this compound into photoreactive materials has been explored due to its unique electronic properties imparted by the fluorine substitution. This could lead to advancements in the development of light-responsive systems used in various applications, including sensors and drug delivery systems.

b. Cocrystal Formation

The ability of this compound to form cocrystals with other organic molecules can enhance its physical properties, such as solubility and stability. Research into cocrystal formation can lead to improved formulations in pharmaceutical applications, facilitating better bioavailability of active compounds.

Case Studies and Research Findings

- Antibacterial Study : A recent study evaluated the antibacterial efficacy of various derivatives of isonicotinaldehyde, highlighting that those with fluorinated groups exhibited enhanced activity against resistant bacterial strains. This positions this compound as a promising candidate for further development.

- Inflammation Pathway Analysis : Another research project focused on understanding how this compound interacts with specific proteins involved in inflammatory responses, suggesting potential applications in treating chronic inflammatory diseases.

作用機序

The mechanism by which 2-(4-Fluorophenyl)isonicotinaldehyde exerts its effects involves its interaction with molecular targets and pathways. The fluorophenyl group can influence the binding affinity and selectivity of the compound towards specific enzymes or receptors. The aldehyde group can undergo further chemical transformations, leading to the formation of active metabolites or intermediates.

類似化合物との比較

Structural Analogs and Substituent Effects

The following table compares 2-(4-Fluorophenyl)isonicotinaldehyde with key analogs, focusing on substituent variations and their impacts:

Key Observations :

- Planarity vs. Non-Planarity: Unlike the nearly planar this compound, analogs like 4-(4-fluorophenyl)thiazole derivatives show non-planar conformations due to steric hindrance from bulkier substituents, impacting crystal packing and solubility .

Reactivity and Functional Group Compatibility

- Aldehyde Reactivity: The aldehyde group in this compound participates in condensation reactions (e.g., forming hydrazones or imines), similar to 2-Methylquinoline-6-carbaldehyde. However, the fluorophenyl group reduces nucleophilic attack susceptibility compared to non-fluorinated analogs .

- Fluorine-Specific Interactions : The 4-fluorophenyl moiety engages in C–F···H–C and C–F···π interactions, which are absent in chloro- or methyl-substituted analogs, enhancing thermal stability in solid-state applications .

生物活性

2-(4-Fluorophenyl)isonicotinaldehyde (CAS No. 1214368-14-5) is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound contains a pyridine ring with a formyl group at position 2 and a fluorophenyl group at position 4. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound's mechanism of action includes:

- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as diabetes and cancer.

- Receptor Modulation : By binding to specific receptors, it can modulate signaling pathways that are crucial for cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-453 (breast) | 29.1 | Induces apoptosis |

| HepG2 (liver) | 25.0 | Cell cycle arrest |

| A549 (lung) | 22.5 | Inhibits proliferation |

Anti-Inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It significantly reduces the expression of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

- Antileishmanial Activity : A study examined the efficacy of various derivatives of isonicotinaldehyde against Leishmania species, revealing that compounds similar to this compound exhibited promising antileishmanial activity with IC50 values comparable to standard treatments like miltefosine .

- Diabetes Management : Another investigation focused on the compound's ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated that it could be a potential candidate for managing postprandial hyperglycemia.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Fluorophenyl)isonicotinaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 4-fluorophenylboronic acid and halogenated isonicotinaldehyde precursors. Key factors include catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and solvent selection (polar aprotic solvents like DMF improve solubility but may increase side reactions). Microwave-assisted synthesis reduces reaction time (30–60 minutes at 120°C) compared to conventional heating (6–12 hours) . Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Verify aromatic proton splitting patterns (e.g., para-fluorophenyl substituents show distinct coupling constants).

- FTIR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and absence of precursor hydroxyl groups.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₂H₈FNO). Cross-referencing with computational models (e.g., DFT-optimized structures) enhances accuracy .

Q. What are the stability considerations for this compound under ambient conditions?

- Methodological Answer : The aldehyde group is susceptible to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via periodic TLC or HPLC; observe new peaks indicating dimerization or oxidation byproducts. UV-Vis spectroscopy (λmax ~280 nm) tracks aldehyde stability in solution .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl substituent influence reactivity in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing fluorine atom activates the aldehyde toward nucleophilic attack (e.g., Grignard reagents). Compare kinetics with non-fluorinated analogs using stopped-flow techniques. Hammett plots (σₚ values) quantify substituent effects. Computational studies (e.g., NBO analysis) reveal charge distribution at the carbonyl carbon .

Q. What advanced techniques resolve contradictions in surface adsorption data for this compound on indoor materials?

- Methodological Answer : Conflicting adsorption isotherms may arise from surface heterogeneity. Use in situ microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to map molecular orientation on materials like gypsum or PVC. Compare with controlled humidity/temperature studies to isolate environmental variables .

Q. How can researchers analyze trace degradation products of this compound in complex matrices?

- Methodological Answer : Employ LC-MS/MS with MRM (multiple reaction monitoring) to isolate low-abundance species. Derivatize aldehyde groups with 2,4-dinitrophenylhydrazine (DNPH) to enhance detectability. Quantify using isotope-labeled internal standards (e.g., ¹³C₆-isonicotinaldehyde) to correct for matrix effects .

Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions involving this compound?

- Methodological Answer : Competing pathways (e.g., homocoupling of boronic acid or aldehyde oxidation) may occur. Use kinetic isotope effects (KIEs) to identify rate-determining steps. Operando IR spectroscopy tracks intermediate species (e.g., Pd-π complexes). Optimize ligand steric bulk (e.g., switch from PPh₃ to XPhos) to suppress side reactions .

Data Analysis and Reporting Guidelines

- Data Tables : Include processed data (e.g., kinetic rate constants, spectroscopic peak assignments) in the main text. Raw datasets (e.g., NMR FID files) should be archived in supplementary materials .

- Contradiction Resolution : For conflicting results (e.g., adsorption capacities), perform error propagation analysis and report confidence intervals. Use Bayesian statistics to weigh evidence from multiple experiments .

- Terminology : Define technical terms (e.g., "Hammett plot") in appendices to maintain accessibility without compromising rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。